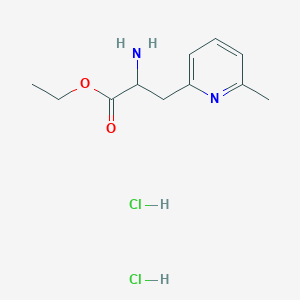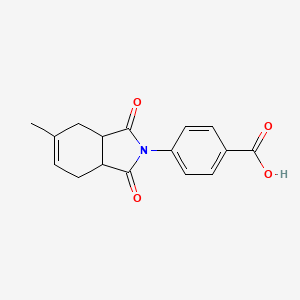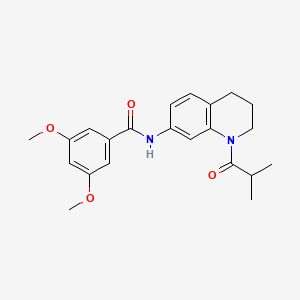![molecular formula C17H14N2OS B2527924 [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339022-07-0](/img/structure/B2527924.png)
[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone” is a chemical compound with the molecular formula C17H14N2OS . It is also known as 4-Biphenylyl[2-(methylamino)-1,3-thiazol-5-yl]methanone .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone” consists of a biphenyl group attached to a thiazole ring via a methanone linkage . The thiazole ring also has a methylamino substituent .Scientific Research Applications
Synthesis and Imaging Applications
- The compound and its derivatives have been synthesized for potential imaging applications in diseases such as Parkinson's disease. For instance, the synthesis of HG-10-102-01, a compound structurally similar to "[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone," has been explored as a PET agent for imaging LRRK2 enzyme activity, which is significant in the context of Parkinson's disease research (Wang et al., 2017).
Antibacterial and Antimicrobial Studies
- Research into the antimicrobial and antibacterial properties of [1,1'-Biphenyl]-4-yl derivatives has shown promise. One study synthesized new substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones and evaluated their in vitro antibacterial activity against various bacterial strains. The antifungal activity was examined by assessing the inhibitory effect against different fungal strains, indicating their potential as antimicrobial agents (Reddy & Reddy, 2016).
Drug Synthesis and Characterization
- Novel compounds featuring the [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone moiety have been synthesized and characterized, exploring their structure-activity relationships. These studies include spectral characterization, density functional theory (DFT) calculations, and molecular docking studies, aimed at understanding their antibacterial activity and potential therapeutic applications. For example, Shahana and Yardily (2020) have synthesized and characterized novel thiazolyl compounds, providing insights into their structural properties and potential antibacterial applications (Shahana & Yardily, 2020).
Electrophilic Properties and Synthesis Approaches
- Research on the electrophilic properties and novel synthesis approaches of [1,1'-Biphenyl]-4-yl derivatives has been conducted. This includes exploring different catalytic and solvent-free synthesis methods, as well as studying the electrochemical and electrochromic properties of synthesized compounds. Such research provides foundational knowledge for developing new materials and drugs with enhanced performance and stability. A study by Moreno-Fuquen et al. (2019) details a catalyst- and solvent-free synthesis approach for producing compounds with potential biomedical applications (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
[2-(methylamino)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-18-17-19-11-15(21-17)16(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNMTBLCSHLUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2527845.png)
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)

![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)
